

Linearity, precision, and accuracy of Upadacitinib quantification with Upadacitinib-15N,d2

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Compound of Interest

Compound Name: Upadacitinib-15N,d2

Cat. No.: B12366858

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Comparative Analysis of Upadacitinib Quantification Methods

This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Upadacitinib in biological matrices. The primary focus is on a method utilizing a stable isotope-labeled internal standard, **Upadacitinib-15N,d2**, while also presenting data from alternative methods employing different internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Upadacitinib.

Performance Characteristics of Upadacitinib Quantification Assays

The following table summarizes the key performance parameters of different LC-MS/MS methods for Upadacitinib quantification.

Parameter	Method with Upadacitinib-15N,d2 IS	Method with Filgotinib IS	Method with Pexidartinib IS	Method with Fedratinib IS
Linearity Range (ng/mL)	0.5 - 200[1]	12.5 - 100[2]	0.15 - 150[3][4]	1 - 500[5]
Correlation Coefficient (r ²)	≥ 0.99	0.999	Not explicitly stated, but linearity was established	0.9994
Intra-day Precision (%RSD)	< 15%	Within acceptable criteria	< 10%	< 10.03%
Inter-day Precision (%RSD)	< 15%	Within acceptable criteria	< 10%	< 10.03%
Accuracy (%RE)	-9.48% to 8.27%	Within acceptable criteria	< 10%	-3.79% to 2.58%
Extraction Recovery (%)	87.53 - 93.47	100.3	Not explicitly stated	> 80%
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5	10	0.15	1
Internal Standard (IS)	Upadacitinib-15N,d2	Filgotinib	Pexidartinib	Fedratinib
Biological Matrix	Human Plasma	Human Plasma	Human Plasma	Beagle Dog Plasma

Experimental Protocols

This section details the methodologies for the LC-MS/MS quantification of Upadacitinib using **Upadacitinib-15N,d2** as an internal standard, along with a representative alternative method.

Method 1: Upadacitinib Quantification with Upadacitinib-15N,d2 Internal Standard

- Sample Preparation: Protein precipitation.
- Chromatographic Separation:
 - Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 µm).
 - Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).
 - Flow Rate: 0.40 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MS/MS Transitions: Not explicitly stated in the provided abstract.

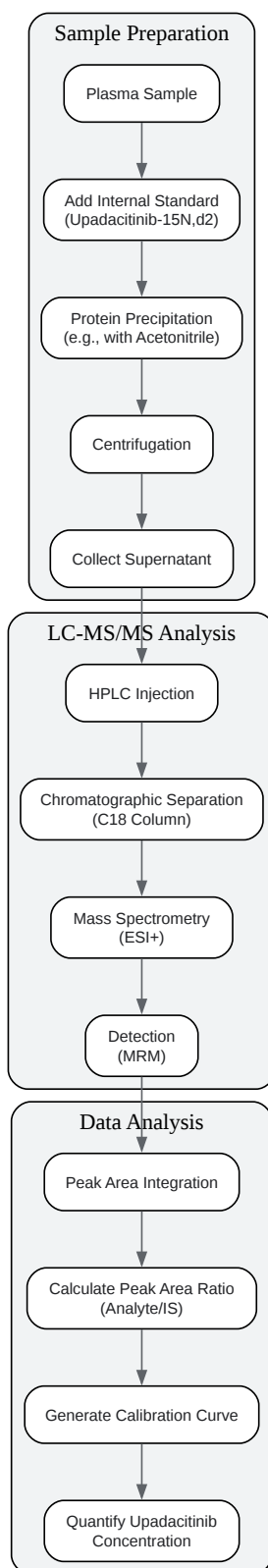
Method 2: Upadacitinib Quantification with Filgotinib Internal Standard

- Sample Preparation: Protein precipitation followed by centrifugation. The supernatant is collected for injection.
- Chromatographic Separation:
 - Column: Symmetric C18 (150 x 4.6 mm, 3.5 µm).
 - Mobile Phase: Acetonitrile and water (50:50, v/v) with formic acid to a pH of 4.0.
 - Flow Rate: 1 mL/min.
 - Run Time: 7 minutes.
- Mass Spectrometric Detection:
 - Ionization Mode: Not explicitly stated.

- MS/MS Transitions: Not explicitly stated.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Upadacitinib in a biological matrix using LC-MS/MS.



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Caption: Workflow for Upadacitinib quantification.

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